Acarviosine-glucose

Übersicht

Beschreibung

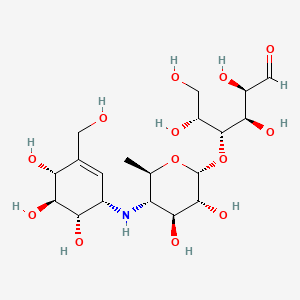

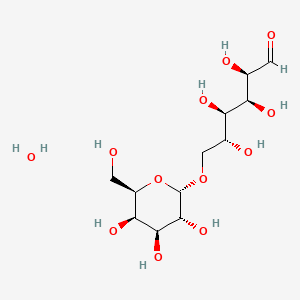

Acarviosine-glucose is a sugar composed of cyclohexitol linked to a 4-amino-4,6-dideoxy-D-glucopyranose . It is part of the potent α-amylase inhibitor acarbose and its derivatives . It is also an impurity of Acarbose, a medication used for the treatment of diabetes mellitus type 2 .

Synthesis Analysis

Simmondsin was modified with acarviosine-glucose using the transglycosylation activity of Thermus maltogenic amylase to synthesize a novel compound with both antiobesity and hypoglycemic activity . The structure of the major transglycosylation product was acarviosine-simmondsin (Acv-simmondsin), in which acarviosine was attached to the glucose moiety of simmondsin by an α-(1,6)-glycosidic linkage .Molecular Structure Analysis

The molecular structure of Acarviosine-glucose is complex. It is composed of an unsaturated cyclitol (valienol or valienamine) ring which is attached to the 4-amino-4,6-dideoxyglucose unit with an amide linkage .Chemical Reactions Analysis

Acarviosine-glucose is involved in unique modes of action in acarbose hydrolysis to produce maltose and acarviosine, as well as to glucose and acarviosine-glucose .Wissenschaftliche Forschungsanwendungen

Understanding Enzymatic Rearrangement Mechanisms

Acarviosine-glucose plays a crucial role in understanding the rearrangement mechanisms of inhibitors like acarbose by enzymes such as human pancreatic alpha-amylase. Research shows that unlike acarbose, acarviosine-glucose resists enzymatic rearrangement. This resistance has helped in elucidating the binding modes and interactions within the active site of the enzyme, leading to insights into the flexibility of the binding subsite and its role in substrate cleavage near branch points in polysaccharides (Li et al., 2004).

Development of Small Molecule α-Amylase Inhibitors

In the context of type 2 diabetes mellitus treatment, acarviosine-glucose derivatives have been synthesized to develop small molecule α-amylase inhibitors. These compounds have shown mild inhibitory activity, which has contributed to understanding the transglycosylation of acarviosine during enzyme reactions (Kato et al., 2016).

Synthesis of Selective Inhibitors for Alpha-Glucosidases

Acarviosine-glucose has been used in enzymatic synthesis to create novel inhibitors targeting alpha-glucosidases. This process involves transglycosylation to yield products that competitively inhibit enzymes like rat intestine alpha-glucosidase while displaying a mixed-type inhibition against human pancreatic alpha-amylase. Such inhibitors are of interest for their potential as hypoglycemic agents (Young-Su Lee et al., 2008).

Inhibitor Potency Comparison Studies

Comparative studies have evaluated acarviosine-glucose as an inhibitor for various enzymes, including alpha-glucosidase, alpha-amylase, and cyclomaltodextrin glucanosyltransferase. Such studies have demonstrated that acarviosine-glucose exhibits significant inhibitory potency, sometimes outperforming other similar inhibitors. This has implications for understanding the molecular interactions and designing more efficient enzyme inhibitors (Kim et al., 1999).

Molecular Modelling of Acarviosine

Molecular modelling studies have analyzed the conformational flexibility of acarviosine, a core component of acarviosine-glucose. These studies help in understanding the binding mechanisms of inhibitors like acarbose to enzymes, offering insights into designing more effective enzyme inhibitors based on structural characteristics (Raimbaud et al., 1992).

Biosynthesis Gene Cluster Analysis

Genomic studies have analyzed the acarbose biosynthesis gene cluster, which includes acarviosine-glucose, in various Actinobacteria strains. This research contributes to understanding the genetic basis of secondary metabolite production like acarviosine-glucose and its derivatives, providing a foundation for biotechnological applications and drug development (Ortseifen et al., 2017).

Novel Compound Synthesis with Antiobesity and Hypoglycemic Activity

Acarviosine-glucose has been utilized in synthesizing novel compounds with potential antiobesity and hypoglycemic activities. For instance, acarviosine-simmondsin, synthesized using acarviosine-glucose, has shown promising results in reducing food intake and suppressing postprandial blood glucose response in animal models (Baek et al., 2003).

Wirkmechanismus

Zukünftige Richtungen

The future directions of Acarviosine-glucose research could involve further investigation into how interactions between acarbose and the microbiome might influence its therapeutic effect . The individual differences in acarbose efficacy could be due to differences in the metabolic capacity of the intestinal microbiota .

Eigenschaften

IUPAC Name |

(2R,3R,4R,5R)-4-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33NO13/c1-6-11(20-8-2-7(3-21)12(26)16(30)13(8)27)15(29)17(31)19(32-6)33-18(10(25)5-23)14(28)9(24)4-22/h2,4,6,8-21,23-31H,3,5H2,1H3/t6-,8+,9+,10-,11-,12-,13+,14-,15+,16+,17-,18-,19-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFZJPRJFORIIJ-BGDITRTQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)NC2C=C(C(C(C2O)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)N[C@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33NO13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acarviosine-glucose | |

CAS RN |

68128-53-0 | |

| Record name | Acarviosine-glucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068128530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACARVIOSINE-GLUCOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/050YDH9X9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,10-Dihydroindeno[2,1-a]indene](/img/structure/B3029415.png)

![10-Hydroxy-3,3-dimethylbenzofuro[3,2-c]pyrano[3,2-g]chromen-7(3H)-one](/img/structure/B3029423.png)

![2-[2-(3,4,5-Trimethoxyphenyl)ethyl]phenol](/img/structure/B3029431.png)

![(R)-3-(allyloxy)-2-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B3029437.png)